molecular formula C16H20BrNO3 B2606420 Cis-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate CAS No. 354155-03-6

Cis-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate

Cat. No.: B2606420
CAS No.: 354155-03-6
M. Wt: 354.244
InChI Key: PYESLKOIIXXBHE-LWEDLAQUSA-N
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Description

“Cis-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate” is a complex organic compound. It contains a hexahydrofuro[2,3-c]pyridine core, which is a type of fused ring system . The “2-(Bromomethyl)” indicates the presence of a bromomethyl group attached to this core, and “Cis-Benzyl” suggests a benzyl group in the cis configuration. The “6(2H)-Carboxylate” part implies a carboxylate functional group at the 6-position of the pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The hexahydrofuro[2,3-c]pyridine core would consist of a fused five-membered and six-membered ring, with one of the rings being a pyridine (a six-membered ring with one nitrogen atom) and the other being a furan (a five-membered ring with one oxygen atom) .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the bromomethyl group could be involved in nucleophilic substitution reactions . The carboxylate group could participate in acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of polar functional groups, the size and shape of the molecule, and the specific arrangement of atoms could all influence its properties .

Scientific Research Applications

Synthesis of Novel Compounds

  • Innovative Syntheses of Tetrahydroisoquinolinones : Research led by Kandinska et al. (2006) explored the reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine, leading to the synthesis of trans- and cis-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids. This work is significant for the development of new compounds incorporating pharmacological interest fragments, offering a pathway for creating novel molecules with potential therapeutic applications (Kandinska, Kozekov, & Palamareva, 2006).

  • Annulation Methods for Tetrahydropyridines : Zhu et al. (2003) reported a phosphine-catalyzed annulation process for synthesizing highly functionalized tetrahydropyridines. This method showcases the ability to efficiently create complex molecular architectures, which could be pivotal in the synthesis of new pharmaceuticals and materials (Zhu, Lan, & Kwon, 2003).

Molecular Engineering and Design

  • Creation of Molecular Complexes : The study by Bhogala and Nangia (2003) on the cocrystallization of cis,cis-1,3,5-Cyclohexanetricarboxylic acid with various bipyridine bases illustrates the potential of molecular engineering in designing new materials. Such research provides insights into the intermolecular interactions that can be harnessed for the development of advanced materials with desired properties (Bhogala & Nangia, 2003).

  • Bicyclic β-Lactams Synthesis : Research by Leemans et al. (2010) on transforming cis-3-benzyloxy-4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones into methyl cis-3-aminotetrahydrofuran-2-carboxylates via bicyclic β-lactams highlights a novel approach to synthesizing complex molecules. This methodology could have applications in the synthesis of biologically active compounds (Leemans, D’hooghe, Dejaegher, Törnroos, & Kimpe, 2010).

Future Directions

The future directions for research on this compound could be quite broad, given its complex structure and potential for various chemical reactions. It could be of interest in the field of medicinal chemistry, where similar fused ring systems are often found in biologically active compounds .

Properties

IUPAC Name

benzyl (3aS,7aR)-2-(bromomethyl)-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO3/c17-9-14-8-13-6-7-18(10-15(13)21-14)16(19)20-11-12-4-2-1-3-5-12/h1-5,13-15H,6-11H2/t13-,14?,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYESLKOIIXXBHE-LWEDLAQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1CC(O2)CBr)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]2[C@@H]1CC(O2)CBr)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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